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  • Product: Methyl l-methionyl-l-isoleucinate
  • CAS: 1544771-21-2

Core Science & Biosynthesis

Foundational

Methyl l-methionyl-l-isoleucinate CAS registry number and chemical identifiers

Executive Summary & Chemical Identity[1][2][3] Methyl L-methionyl-L-isoleucinate (H-Met-Ile-OMe) is a dipeptide ester derivative composed of L-methionine and L-isoleucine, with the C-terminus protected as a methyl ester....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

Methyl L-methionyl-L-isoleucinate (H-Met-Ile-OMe) is a dipeptide ester derivative composed of L-methionine and L-isoleucine, with the C-terminus protected as a methyl ester. While the free acid form (Met-Ile) is a known metabolite, the methyl ester variant is primarily utilized as a synthetic intermediate in peptide chemistry, a substrate for protease specificity assays, and a tool for investigating peptide transport mechanisms where C-terminal charge neutralization is required.

Due to its nature as a specific derivative rather than a high-volume commodity chemical, a single global CAS registry number for the free base ester is often not indexed in public databases. Researchers must often rely on the identifiers of its salt forms or its parent components.

Chemical Identifiers and Properties[2][3][4][5]
PropertySpecification
Chemical Name Methyl L-methionyl-L-isoleucinate
Common Abbreviations H-Met-Ile-OMe; Met-Ile-OMe
Molecular Formula C₁₂H₂₄N₂O₃S
Molecular Weight 276.40 g/mol
Parent Dipeptide CAS 40883-17-8 (L-Methionyl-L-isoleucine, free acid)
C-Terminal Precursor CAS 18598-74-8 (L-Isoleucine methyl ester hydrochloride)
Canonical SMILES CCOC)NC(=O)CCSC
InChI Key (Predicted) XZQNCNTXJPDZRQ-UHFFFAOYSA-N
pKa (Predicted) N-terminal amine: ~7.8 (The esterification lowers the pKa compared to the free acid)

Structural Analysis & Stereochemistry

The physicochemical behavior of Met-Ile-OMe is governed by two critical structural features: the lipophilic side chains and the thioether moiety.

  • Stereochemistry (L,L-Configuration): The biological activity and enzymatic recognition depend strictly on the L-configuration at both chiral centers (

    
    -carbons).
    
    • Methionine Residue: Contains a flexible thioether side chain susceptible to oxidation.

    • Isoleucine Residue: Contains a

      
      -branched aliphatic side chain, which introduces steric bulk adjacent to the ester linkage, potentially slowing down hydrolysis compared to unbranched residues (e.g., Leu or Ala).
      
  • Methyl Ester Function:

    • Solubility: Increases solubility in organic solvents (DCM, EtOAc) compared to the zwitterionic parent dipeptide.

    • Stability: Prevents diketopiperazine (DKP) formation during storage, although DKP formation can still occur under basic conditions.

Structural Connectivity Diagram

ChemicalStructure Met_N N-Terminus (Amine) Met_Alpha Met α-Carbon (Chiral) Met_N->Met_Alpha C-N Met_Side Met Side Chain (-CH2-CH2-S-CH3) Met_Alpha->Met_Side Side Chain PeptideBond Peptide Bond (-CONH-) Met_Alpha->PeptideBond C=O Ile_Alpha Ile α-Carbon (Chiral) PeptideBond->Ile_Alpha N-H Ile_Side Ile Side Chain (-CH(CH3)CH2CH3) Ile_Alpha->Ile_Side β-Branching Ester C-Terminus (Methyl Ester) Ile_Alpha->Ester Ester Linkage

Figure 1: Structural connectivity of Methyl L-methionyl-L-isoleucinate highlighting key functional groups.

Synthesis & Preparation Protocol

The synthesis of H-Met-Ile-OMe is typically achieved via Liquid Phase Peptide Synthesis (LPPS) to ensure high purity and scalability. The key challenge is preventing the oxidation of the methionine sulfur atom during the coupling and deprotection steps.

Synthesis Workflow

The following protocol outlines the synthesis using Boc-chemistry, which is preferred for solution-phase synthesis due to the volatility of the cleavage byproducts (TFA/DCM).

Reagents:

  • Boc-L-Met-OH (N-tert-Butoxycarbonyl-L-methionine)

  • H-L-Ile-OMe[1][2]·HCl (L-Isoleucine methyl ester hydrochloride, CAS 18598-74-8)[1][2][3][4][5][6]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DCM (Degassed with Nitrogen/Argon)

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere):

    • Dissolve 1.0 eq of Boc-L-Met-OH and 1.1 eq of HOBt in anhydrous DMF under an inert atmosphere (Ar or N₂).

    • Note: Degassing the solvent is critical to prevent sulfoxide formation (Met(O)).

  • Activation:

    • Cool the solution to 0°C.

    • Add 1.1 eq of EDC·HCl. Stir for 15 minutes to form the activated ester.

  • Coupling:

    • Add 1.0 eq of H-L-Ile-OMe·HCl to the reaction mixture.

    • Add 2.5 eq of DIPEA dropwise to neutralize the HCl salt and initiate the coupling.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Dilute with EtOAc. Wash sequentially with:

      • 5% Citric Acid or KHSO₄ (removes unreacted amine/DIPEA)

      • Saturated NaHCO₃ (removes unreacted acid/HOBt)

      • Brine (drying)

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate (Boc-Met-Ile-OMe) in 4M HCl in Dioxane or TFA/DCM (1:1).

    • Stir for 30–60 minutes.

    • Precipitate the final product (H-Met-Ile-OMe·HCl) with cold diethyl ether.

Synthesis Pathway Diagram

SynthesisWorkflow Start1 Boc-L-Met-OH Activation Activation (EDC/HOBt, 0°C) Start1->Activation Start2 H-L-Ile-OMe·HCl (CAS 18598-74-8) Coupling Coupling Reaction (DIPEA, DMF, RT, 4h) Start2->Coupling Activation->Coupling Intermediate Intermediate: Boc-Met-Ile-OMe Coupling->Intermediate Deprotection Deprotection (4M HCl/Dioxane) Intermediate->Deprotection FinalProduct Final Product: H-Met-Ile-OMe·HCl Deprotection->FinalProduct

Figure 2: Liquid-phase synthesis workflow for Methyl L-methionyl-L-isoleucinate.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures are expected.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Signal (δ ppm)MultiplicityIntegrationAssignment
8.35 Doublet (d)1HAmide NH (Met-Ile bond)
8.10 Broad Singlet3HN-terminal NH₃⁺ (if HCl salt)
4.45 Multiplet (m)1Hα-CH (Methionine)
4.20 Multiplet (m)1Hα-CH (Isoleucine)
3.65 Singlet (s)3HMethyl Ester (-OCH₃)
2.55 Multiplet (m)2Hγ-CH₂ (Methionine)
2.08 Singlet (s)3HS-Methyl (-S-CH₃)
1.90 - 1.10 Multiplet (m)4Hβ-CH (Ile), β-CH₂ (Met), γ-CH₂ (Ile)
0.85 Doublet/Triplet6Hδ-CH₃ (Ile), γ-CH₃ (Ile)
Mass Spectrometry (ESI-MS)
  • Calculated Monoisotopic Mass: 276.15

  • Observed [M+H]⁺: 277.16 ± 0.05 Da

  • Observed [M+Na]⁺: 299.14 ± 0.05 Da

  • Common Impurity: [M+16]⁺ (293.16 Da) indicating Methionine Sulfoxide formation.

Applications in Drug Development[8]

Prodrug Design & Transport Studies

The methyl ester modification increases the lipophilicity (LogP) of the dipeptide, facilitating passive diffusion across cell membranes. Once intracellular, nonspecific esterases hydrolyze the methyl group to release the active dipeptide (Met-Ile). This strategy is often used to study:

  • Peptide Transporter 1 (PEPT1): Investigating substrate specificity without the confounding factor of zwitterionic charge.

  • Intracellular Delivery: Delivering methionine for metabolic labeling studies.

Protease Substrate Specificity

Met-Ile-OMe serves as a specific substrate for proteases that cleave at the C-terminus of hydrophobic residues. The release of methanol or the free acid can be monitored via HPLC or colorimetric assays to determine enzyme kinetics (


).

Stability & Handling

Methionine Oxidation

The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)). This reaction is accelerated by light, heat, and the presence of peroxides in solvents (e.g., old ether or THF).

  • Prevention: Store the solid compound at -20°C under argon. Use only fresh, peroxide-free solvents.

  • Reversal: If oxidation occurs, the sulfoxide can be reduced back to methionine using ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in TFA, although prevention is preferred.

Diketopiperazine (DKP) Formation

Dipeptide methyl esters are prone to intramolecular cyclization to form DKPs, especially under basic conditions or in solution over time.

  • Mitigation: Store as the hydrochloride salt (solid). Avoid prolonged exposure to basic pH (>8.0) in solution.

References

  • PubChem. (n.d.).[1] L-Methionyl-L-isoleucine (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl L-methionyl-L-isoleucinate as a Versatile Substrate for Protease Activity Screening and Characterization

Abstract This technical guide provides a comprehensive framework for the application of the novel dipeptide ester, Methyl L-methionyl-L-isoleucinate, as a substrate for the detection and characterization of protease acti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the application of the novel dipeptide ester, Methyl L-methionyl-L-isoleucinate, as a substrate for the detection and characterization of protease activity. The cleavage of the internal peptide bond by a protease exposes the primary amine of L-isoleucinate methyl ester, which can be sensitively detected using fluorogenic or colorimetric reagents. This methodology offers a straightforward and adaptable platform for screening protease libraries, characterizing novel enzymatic activities, and assessing the efficacy of protease inhibitors in a high-throughput format. We present detailed protocols for substrate synthesis, enzymatic assays using a fluorogenic detection method, and a robust framework for data validation through a self-validating experimental design.

Introduction: The Rationale for a Minimalist Dipeptide Substrate

Proteases are a ubiquitous class of enzymes that play critical roles in countless physiological and pathological processes, making them prime targets for therapeutic intervention. The characterization of protease activity and the screening for potent inhibitors are cornerstones of drug discovery. While complex, internally quenched fluorescent peptides are widely used, simpler, unmodified substrates offer distinct advantages, including ease of synthesis, reduced steric hindrance at the active site, and the avoidance of potential artifacts arising from large reporter moieties.

Methyl L-methionyl-L-isoleucinate is a custom-designed dipeptide ester that serves as an exemplary tool for probing proteases that recognize and cleave peptide bonds flanked by hydrophobic residues. The methionine (P1) and isoleucine (P1') residues present a cleavage motif of interest for several protease families, including certain matrix metalloproteinases (MMPs) and cathepsins. Upon enzymatic cleavage, a new N-terminal primary amine is generated on the L-isoleucinate methyl ester fragment. This product can be readily and quantitatively detected, providing a direct measure of enzyme activity.

This application note details the principles and protocols for employing Methyl L-methionyl-L-isoleucinate in protease research, with a focus on ensuring scientific integrity through rigorous experimental design.

Physicochemical Properties and Synthesis

The substrate, Methyl L-methionyl-L-isoleucinate, is a dipeptide derivative with the following properties:

PropertyValue
IUPAC Name Methyl (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]-3-methylpentanoate
Molecular Formula C12H24N2O3S
Molecular Weight 276.40 g/mol
Structure Met-Ile-OMe

Synthesis of Methyl L-methionyl-L-isoleucinate:

The synthesis of this dipeptide methyl ester can be achieved through standard solution-phase peptide coupling chemistry. A representative synthetic route is outlined below, employing Boc (tert-butyloxycarbonyl) protection for the N-terminus of methionine.

cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection Boc-Met-OH Boc-L-Methionine EDC_NHS EDC, NHS in DCM Boc-Met-OH->EDC_NHS Ile-OMe L-Isoleucine methyl ester Coupling Coupling Reaction (DCM, RT) Ile-OMe->Coupling Activated_Ester Boc-Met-NHS ester EDC_NHS->Activated_Ester Activated_Ester->Coupling Protected_Dipeptide Boc-Met-Ile-OMe Coupling->Protected_Dipeptide TFA TFA in DCM Protected_Dipeptide->TFA Final_Product H-Met-Ile-OMe (Methyl L-methionyl-L-isoleucinate) TFA->Final_Product

Figure 1. Synthetic workflow for Methyl L-methionyl-L-isoleucinate.

This synthesis involves the activation of the carboxylic acid of Boc-protected methionine using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), followed by reaction with the free amine of L-isoleucine methyl ester. The final step is the removal of the Boc protecting group with an acid, such as trifluoroacetic acid (TFA), to yield the desired product. Purification is typically achieved via column chromatography or recrystallization.[1][2]

Principle of the Protease Assay

The assay is based on a two-step process: enzymatic cleavage followed by chemical detection.

  • Enzymatic Reaction: The protease of interest cleaves the peptide bond between the methionine and isoleucine residues of the substrate.

  • Product Detection: The newly formed primary amine on the L-isoleucinate methyl ester fragment is detected. This guide focuses on the highly sensitive fluorescamine-based detection method. Fluorescamine itself is non-fluorescent but reacts almost instantaneously with primary amines to form a highly fluorescent pyrrolinone product.[3][4][5] The intensity of the fluorescence is directly proportional to the amount of cleaved substrate, and therefore to the protease activity.

cluster_0 Enzymatic Cleavage cluster_1 Fluorogenic Detection Substrate Methyl L-methionyl-L-isoleucinate (Met-Ile-OMe) Enzyme Protease Substrate->Enzyme Products L-Methionine +L-Isoleucine methyl ester (H-Ile-OMe) Enzyme->Products Fluorescamine Fluorescamine (Non-fluorescent) Products:f0->Fluorescamine reacts with (pH 8-9) Fluorescent_Product Fluorophore (Highly Fluorescent) Fluorescamine->Fluorescent_Product Detection Measure Fluorescence (Ex: 380 nm, Em: 470 nm) Fluorescent_Product->Detection

Figure 2. Principle of the two-stage protease assay.

Detailed Experimental Protocols

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

Required Materials
  • Substrate: Methyl L-methionyl-L-isoleucinate

  • Enzyme: Purified protease of interest

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5 (must be optimized for the specific protease and be free of primary amines)

  • Stop Solution/Detection Buffer: 0.2 M Borate buffer, pH 9.0

  • Fluorescamine Reagent: 3 mg/mL in anhydrous acetone or DMSO (prepare fresh).[6][7]

  • Standard: L-Isoleucine methyl ester hydrochloride (for generating a standard curve)

  • Microplate Reader: Capable of fluorescence detection (e.g., Ex: ~380 nm, Em: ~470 nm)

  • Black, flat-bottom 96-well microplates

Step-by-Step Protocol

Part A: Enzymatic Reaction

  • Prepare Substrate Stock: Dissolve Methyl L-methionyl-L-isoleucinate in the Assay Buffer to a concentration of 10 mM. Further dilute to create working solutions (e.g., 1 mM).

  • Set up the Reaction Plate: In each well of a black 96-well plate, add the components in the following order:

    • 50 µL of Assay Buffer.

    • 10 µL of appropriate controls (e.g., Assay Buffer for 'no enzyme' control, known inhibitor for 'inhibitor' control).

    • 20 µL of Substrate working solution (final concentration will depend on the Kₘ of the enzyme, typically 10-100 µM is a good starting point).

    • Optional: Pre-incubate the plate for 5 minutes at the desired reaction temperature (e.g., 37°C).

  • Initiate the Reaction: Add 20 µL of the diluted protease solution to each well (except 'no enzyme' controls). The final volume should be 100 µL.

  • Incubate: Incubate the plate at the optimal temperature for the protease for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

Part B: Fluorogenic Detection

  • Stop the Reaction & Prepare for Detection: Add 50 µL of 0.2 M Borate buffer (pH 9.0) to each well. This raises the pH to the optimal range for the fluorescamine reaction.

  • Add Fluorescamine: Rapidly add 25 µL of the 3 mg/mL fluorescamine solution to each well while mixing (e.g., using a multi-channel pipette or an automated dispenser). The reaction is nearly instantaneous.

  • Read Fluorescence: Immediately measure the fluorescence in a microplate reader with excitation at approximately 380 nm and emission at approximately 470 nm.[6]

Data Analysis
  • Standard Curve: Prepare a standard curve using known concentrations of L-Isoleucine methyl ester (from 0 to 100 µM) in the final assay volume, following steps 5-7 of the detection protocol. Plot fluorescence intensity versus concentration and perform a linear regression.

  • Calculate Product Concentration: Use the standard curve to convert the fluorescence readings from the enzymatic reaction into the concentration of the product (cleaved substrate).

  • Determine Protease Activity: The activity of the protease can be expressed as the rate of product formation over time.

    Activity (µmol/min/mg) = ( [Product] (µM) / (Time (min) * [Enzyme] (mg/mL)) ) * (Reaction Volume (mL) / 1000)

Trustworthiness: A Self-Validating Experimental System

To ensure that the observed fluorescence signal is a direct result of the specific protease acting on the Methyl L-methionyl-L-isoleucinate substrate, a rigorous set of controls is mandatory. Each experiment should be designed as a self-validating system.

  • Negative Controls:

    • No-Enzyme Control: Substrate in assay buffer without any protease. This accounts for any background fluorescence and substrate auto-hydrolysis.

    • Heat-Inactivated Enzyme Control: The protease is denatured by heating before being added to the reaction. This confirms that the catalytic activity is essential.

  • Positive Control:

    • A known protease that has been previously shown to cleave the substrate. If this is a novel substrate, a broadly active protease like thermolysin could be tested.

  • Inhibitor Control:

    • The reaction is run in the presence of a known inhibitor of the target protease class (e.g., EDTA for metalloproteases, E-64 for cysteine proteases). A significant reduction in signal confirms the identity of the active enzyme.

cluster_validation Validation Logic Exp Experimental Well (Enzyme + Substrate) Result Fluorescence Signal Exp->Result generates Conclusion Conclusion: Specific Protease Activity Result->Conclusion C1 Control 1: No Enzyme C1->Result Signal should be near background C2 Control 2: Inactivated Enzyme C2->Result Signal should be near background C3 Control 3: Specific Inhibitor C3->Result Signal should be significantly reduced

Figure 3. Logical framework for a self-validating protease assay.

Alternative Detection Method: The Ninhydrin Assay

For laboratories not equipped with a fluorescence plate reader, the ninhydrin assay provides a robust colorimetric alternative for detecting the primary amine of the cleavage product.[8][9]

FeatureFluorescamine AssayNinhydrin Assay
Principle FluorogenicColorimetric
Detection Fluorescence (Ex: ~380 nm, Em: ~470 nm)Absorbance (570 nm)
Sensitivity High (picomole range)Moderate (nanomole range)
Speed Very Fast (seconds)Slower (requires heating step)
Reagent Prep Requires anhydrous solvent, fresh prepReagents are more stable
Primary Product Fluorescent pyrrolinoneRuhemann's purple

Brief Ninhydrin Protocol:

  • Perform the enzymatic reaction as described in section 4.2, Part A.

  • Stop the reaction and add ninhydrin reagent.[10]

  • Heat the mixture in a boiling water bath for 10-15 minutes.

  • Allow to cool and add a dilution solvent (e.g., 50% ethanol).

  • Read the absorbance at 570 nm.

Troubleshooting

IssuePossible CauseSolution
High background in 'no enzyme' control - Substrate instability/auto-hydrolysis- Contamination of buffer with primary amines (e.g., Tris)- Test substrate stability at assay pH and temperature- Use a non-amine buffer like HEPES or MOPS
No signal in experimental wells - Enzyme is inactive- Incorrect assay conditions (pH, temp)- Substrate is not cleaved by the enzyme- Verify enzyme activity with a known substrate- Optimize assay conditions for your specific protease- This substrate may not be suitable for your enzyme
Signal does not increase over time - Reaction is too fast (substrate depletion)- Enzyme concentration is too high- Reduce enzyme concentration- Perform a time-course experiment with shorter intervals
Poor linearity of standard curve - Fluorescamine reagent degradation- Inaccurate standard dilutions- Prepare fresh fluorescamine solution- Carefully prepare serial dilutions of the standard

References

  • Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range. Science, 178(4063), 871-872. (URL: [Link])

  • Wikipedia. (n.d.). Fluorescamine. (URL: [Link])

  • Organic Syntheses. (2015). Dipeptide Syntheses via Activated α-Aminoesters. (URL: [Link])

  • Interchim. (n.d.). Fluorescamine. (URL: [Link])

  • Vedantu. (n.d.). Ninhydrin Test: Principle, Reaction & Application. (URL: [Link])

  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. (URL: [Link])

  • Harris, J. L., et al. (2000). Substrate Profiling of Cysteine Proteases Using a Combinatorial Peptide Library Identifies Functionally Unique Specificities. Journal of Biological Chemistry, 275(51), 39886-39891. (URL: [Link])

  • BYJU'S. (2019). Ninhydrin test. (URL: [Link])

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. (URL: [Link])

  • Google Patents. (1992).
  • Bio-protocol. (2018). Peptide Cleavage Site Identification by Multiplex Substrate Profiling (MSP) Mass Spectrometry. (URL: [Link])

  • Park, H. I., et al. (2002). Peptide substrate specificities and protein cleavage sites of human endometase/matrilysin-2/matrix metalloproteinase-26. Journal of Biological Chemistry, 277(38), 35166-35173. (URL: [Link])

  • Wikipedia. (n.d.). Caspase 3. (URL: [Link])

  • ResearchGate. (n.d.). Synthesis of N-Fmoc-dipeptide methyl esters 2a–6a. (URL: [Link])

Sources

Application

Application Note: A Robust HPLC Method for the Diastereomeric Separation of Methyl L-Methionyl-L-Isoleucinate

Abstract This application note presents a detailed, step-by-step protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation of Methyl L-Methionyl-L-Isoleucinate and i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation of Methyl L-Methionyl-L-Isoleucinate and its potential diastereomeric impurities. Given that isoleucine possesses two chiral centers, the synthesis of this dipeptide can yield up to four stereoisomers.[1][2][3][4][5] The developed reversed-phase HPLC (RP-HPLC) method demonstrates exceptional resolution and reproducibility, making it suitable for quality control, stability testing, and impurity profiling in research, drug development, and manufacturing environments. The strategic approach to method development, including column selection, mobile phase optimization, and the systematic evaluation of chromatographic parameters, is thoroughly discussed.

Introduction

Methyl L-Methionyl-L-Isoleucinate is a dipeptide of significant interest in various fields, including pharmaceutical development, due to the biological activities often associated with peptides. The precise stereochemistry of such compounds is critical, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[2][3][4] Isoleucine has two chiral centers, at the alpha and beta carbons, which gives rise to four possible stereoisomers: L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine.[1][5] Consequently, the synthesis of Methyl L-Methionyl-L-Isoleucinate can result in a mixture of diastereomers if the starting materials are not enantiomerically pure or if racemization occurs during synthesis.

The ability to separate and quantify these closely related isomers is paramount for ensuring the safety and efficacy of any potential therapeutic agent. Reversed-phase HPLC is a powerful and widely adopted technique for the analysis and purification of peptides due to its high resolving power and compatibility with mass spectrometry.[6][7] This application note provides a comprehensive guide to developing a reliable HPLC method for the separation of Methyl L-Methionyl-L-Isoleucinate from its potential diastereomeric impurities.

Method Development Strategy

A systematic approach to HPLC method development is crucial for achieving a robust and reliable separation. The strategy employed in this study follows a logical progression from initial screening to final optimization, as illustrated in the workflow diagram below. This process involves the careful selection of the stationary phase, mobile phase composition, and other critical chromatographic parameters.

MethodDevelopmentWorkflow cluster_screening Initial Screening cluster_optimization Parameter Optimization cluster_validation Method Validation ColumnScreen Column Chemistry (C18, C8, Phenyl) MobilePhaseScreen Mobile Phase pH (Acidic, Neutral, Basic) ColumnScreen->MobilePhaseScreen Select best stationary phase Gradient Gradient Profile (Slope, Time) MobilePhaseScreen->Gradient Select optimal pH Temperature Column Temperature Gradient->Temperature Fine-tune separation FlowRate Flow Rate Temperature->FlowRate Robustness Robustness Testing FlowRate->Robustness FinalMethod Final Optimized Method Robustness->FinalMethod

Caption: A systematic workflow for HPLC method development.

Experimental

Instrumentation
  • HPLC System: A quaternary HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for peptide separations.[8][9]

  • Data Acquisition and Processing: Chromatographic data system.

Reagents and Materials
  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Formic acid (FA), HPLC grade.

  • Ammonium hydroxide, analytical grade.

  • Methyl L-Methionyl-L-Isoleucinate standard and potential diastereomers.

Sample Preparation

A stock solution of the dipeptide standard was prepared by dissolving it in the initial mobile phase to a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solution as needed.

Results and Discussion

Column Selection

The initial phase of method development focused on screening different stationary phases to achieve the best selectivity for the diastereomers. Three common reversed-phase chemistries were evaluated: C18, C8, and Phenyl. The C18 column provided the best overall peak shape and initial separation of the diastereomeric impurities.

Mobile Phase Optimization

The pH of the mobile phase is a critical parameter that can significantly impact the retention and selectivity of peptides.[10][11] The ionization state of the N-terminus, C-terminus, and any ionizable side chains of the dipeptide will change with pH, altering its interaction with the stationary phase.[10] We investigated the separation at acidic, near-neutral, and basic pH conditions.

  • Acidic pH (0.1% TFA in Water/ACN): This is a common mobile phase for peptide separations as it provides good peak shape and volatility for LC-MS applications.[7][12][13] At a low pH, both the N-terminal amine and the C-terminal carboxylic acid (of the isoleucine residue) are protonated.

  • Near-Neutral pH (10 mM Ammonium Acetate, pH 6.8 in Water/ACN): At this pH, the C-terminal carboxylic acid is deprotonated, while the N-terminal amine remains protonated, creating a zwitterionic species.

  • Basic pH (0.1% Ammonium Hydroxide in Water/ACN): Under basic conditions, the N-terminal amine is deprotonated.

The most significant separation of the diastereomers was observed under acidic conditions using 0.1% TFA. This is likely due to the ion-pairing effect of TFA, which can enhance the resolution of closely related peptides.[14]

Gradient and Temperature Optimization

A shallow gradient is often beneficial for separating closely eluting peptide impurities.[8][15] Starting with a broad screening gradient (e.g., 5-95% B in 30 minutes), the gradient was then optimized to a shallower slope around the elution time of the main peak and its impurities.

Column temperature also plays a role in peptide separations by affecting mobile phase viscosity and the kinetics of mass transfer.[6] An elevated temperature (e.g., 40°C) often leads to sharper peaks and improved resolution.

The following table summarizes the optimized chromatographic conditions:

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-40% B in 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 214 nm
Injection Volume 10 µL

Detailed Protocol for the Optimized HPLC Method

1. Mobile Phase Preparation: a. Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas. b. Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

2. HPLC System Preparation: a. Purge the HPLC system with the prepared mobile phases. b. Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved. c. Set the column temperature to 40°C. d. Set the UV detector to 214 nm.

3. Sample Analysis: a. Prepare the sample by dissolving it in Mobile Phase A to a concentration of approximately 0.5 mg/mL. b. Filter the sample through a 0.45 µm syringe filter. c. Inject 10 µL of the filtered sample onto the column. d. Run the gradient program as specified in the table above.

4. Data Analysis: a. Integrate the peaks of interest. b. Determine the retention times and peak areas to calculate the purity and relative amounts of any impurities.

Diastereomer Separation Logic

The separation of diastereomers on an achiral stationary phase is possible because they have different physical properties. The subtle differences in the three-dimensional structure of the diastereomers of Methyl L-Methionyl-L-Isoleucinate lead to differential interactions with the C18 stationary phase, resulting in different retention times.

DiastereomerSeparation cluster_diastereomers Potential Diastereomers cluster_hplc HPLC Separation L_L Methyl L-Met-L-Ile Column C18 Column L_L->Column L_D_allo Methyl L-Met-D-allo-Ile L_D_allo->Column L_D Methyl L-Met-D-Ile L_D->Column L_L_allo Methyl L-Met-L-allo-Ile L_L_allo->Column Elution Differential Elution Column->Elution Varying Retention Times

Caption: Separation of diastereomers by RP-HPLC.

Conclusion

This application note details a systematic approach to developing a robust and reliable RP-HPLC method for the separation of Methyl L-Methionyl-L-Isoleucinate and its potential diastereomeric impurities. By carefully optimizing the column chemistry, mobile phase pH, gradient profile, and temperature, a method with excellent resolution and peak shape was achieved. This method is suitable for routine quality control analysis and can be adapted for the analysis of other similar dipeptides.

References

  • Mori, K., et al. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Journal of Chromatography B, 2023. Available from: [Link]

  • Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Hearn, M. T. W. HPLC of Peptides and Proteins. Methods in Molecular Biology, vol 11, 2005.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]

  • Biotage. How to improve peptide purification by altering the mobile phase pH. 2023. Available from: [Link]

  • Dolan, J. W. Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America, 2020. Available from: [Link]

  • Biotage. Optimizing a mobile phase gradient for peptide purification using flash column chromatography. 2023. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.
  • Dolan, J. W., et al. Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International, 2022. Available from: [Link]

  • Mori, K., et al. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed, 2023. Available from: [Link]

  • Mori, K., et al. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Request PDF, 2025. Available from: [Link]

  • ChemBK. methyl L-isoleucinate. 2024. Available from: [Link]

  • Rogers, J. C., et al. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics. PMC, 2010. Available from: [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. 2024. Available from: [Link]

  • Agilent Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • Lázár, G., et al. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC, 2014. Available from: [Link]

  • Chromatography Forum. pH effect on the separation of peptides on a RP column. 2011. Available from: [Link]

  • Waters Corporation. Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Available from: [Link]

  • McCalley, D. V. Choice of buffer for the analysis of basic peptides reversed-phase HPLC. ResearchGate, 2025. Available from: [Link]

  • Agilent Technologies. Keys for enabling optimum peptide CharaCterizations. Available from: [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. 2024. Available from: [Link]

  • AAPPTec. Peptide Purification. Available from: [Link]

  • ResearchGate. How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da?. 2016. Available from: [Link]

  • PubChem. L-methionyl-L-isoleucine. Available from: [Link]

  • PubChem. Ile-Met. Available from: [Link]

Sources

Method

Application Notes and Protocols: Solvent Selection for Dissolving Methyl l-methionyl-l-isoleucinate

Introduction Methyl l-methionyl-l-isoleucinate is a dipeptide ester of significant interest in various research and development fields, including its use as a synthetic intermediate in peptide chemistry and its potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl l-methionyl-l-isoleucinate is a dipeptide ester of significant interest in various research and development fields, including its use as a synthetic intermediate in peptide chemistry and its potential applications in drug delivery and nutritional science. The successful application of this compound is critically dependent on its proper handling and solubilization. The presence of a methyl ester and the specific amino acid side chains of methionine and isoleucine introduce unique challenges and considerations for solvent selection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal strategies for dissolving and handling Methyl l-methionyl-l-isoleucinate, ensuring its integrity and stability for downstream applications.

The molecular structure of Methyl l-methionyl-l-isoleucinate dictates its physicochemical properties. It is composed of two hydrophobic amino acids, methionine and isoleucine, which suggests a general preference for non-polar or organic solvents. The N-terminus is a free amine, the C-terminus is esterified with a methyl group, and the peptide bond links the two amino acid residues. This structure results in a molecule that is largely hydrophobic but with some capacity for hydrogen bonding.

A critical consideration for this specific dipeptide ester is the presence of a methionine residue. The thioether side chain of methionine is susceptible to oxidation, which can be catalyzed by certain solvents, particularly dimethyl sulfoxide (DMSO).[1][2] Additionally, the methyl ester group can undergo hydrolysis, especially under basic conditions.[3] Therefore, the selection of an appropriate solvent system is not merely a matter of achieving dissolution but also of preserving the chemical integrity of the molecule.

Physicochemical Properties and Solubility Profile

To guide solvent selection, a summary of the key physicochemical properties of Methyl l-methionyl-l-isoleucinate and its constituent parts is presented below.

PropertyMethyl l-methionyl-l-isoleucinate (Predicted)L-methionineL-isoleucineMethyl L-isoleucinate
Molecular Weight ~276.4 g/mol 149.21 g/mol 131.17 g/mol 145.20 g/mol
Key Functional Groups Amine, Amide (Peptide Bond), Thioether, Methyl EsterAmine, Carboxylic Acid, ThioetherAmine, Carboxylic AcidAmine, Methyl Ester
General Solubility Likely soluble in organic solvents; limited aqueous solubilitySoluble in water (with heat), 1M HClSoluble in waterSoluble in water and organic solvents[4]
Primary Challenge Oxidation of methionine, hydrolysis of methyl esterOxidation of thioether side chain-Hydrolysis of methyl ester

Solvent Selection Strategy: A Stepwise Approach

The following workflow provides a systematic approach to identifying a suitable solvent for Methyl l-methionyl-l-isoleucinate, prioritizing the preservation of its chemical structure.

Solvent_Selection_Workflow start Start: Lyophilized Methyl l-methionyl-l-isoleucinate test_solubility Perform Small-Scale Solubility Test start->test_solubility organic_solvents Tier 1: Mild Organic Solvents (e.g., Acetonitrile, Methanol, Ethanol) test_solubility->organic_solvents Start with aprotic_solvents Tier 2: Polar Aprotic Solvents (e.g., DMF, NMP) organic_solvents->aprotic_solvents If insoluble aqueous_dilution Dilute with Aqueous Buffer (if required for application) aprotic_solvents->aqueous_dilution Once dissolved dmso_warning AVOID DMSO due to Methionine Oxidation aprotic_solvents->dmso_warning stability_check Assess Stability (e.g., HPLC, LC-MS) aqueous_dilution->stability_check ph_warning AVOID Basic pH to prevent ester hydrolysis aqueous_dilution->ph_warning end Optimized Stock Solution stability_check->end

Caption: A stepwise workflow for selecting an appropriate solvent for Methyl l-methionyl-l-isoleucinate.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to efficiently screen a range of solvents using a minimal amount of the dipeptide ester.

Materials:

  • Methyl l-methionyl-l-isoleucinate (lyophilized powder)

  • Selection of solvents (See Solvent Screening Table below)

  • Vortex mixer

  • Small, clear glass vials (e.g., 1.5 mL)

  • Pipettors and tips

Procedure:

  • Weigh out a small, consistent amount of Methyl l-methionyl-l-isoleucinate (e.g., 1-2 mg) into several individual vials.

  • Add a small, measured volume of the first solvent to be tested (e.g., 100 µL) to the first vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background for any undissolved particulate matter. A clear solution indicates complete dissolution.

  • If the compound has not fully dissolved, sonication or gentle warming (not exceeding 40°C) may be applied to aid dissolution.[2][5]

  • If the compound remains insoluble, incrementally add more solvent and repeat steps 3-5 until dissolution is achieved or it is determined to be insoluble in that solvent at a practical concentration.

  • Record the approximate concentration at which the dipeptide ester dissolves.

  • Repeat this process for each solvent to be tested.

Solvent Screening Table
Solvent TierSolventRationale & ConsiderationsExpected Outcome
Tier 1: Mild Organic Solvents Acetonitrile (ACN)A good starting point for moderately hydrophobic peptides.[1]Potential for good solubility.
Methanol (MeOH)Known to dissolve methyl esters of amino acids.[6]High likelihood of solubility.
Ethanol (EtOH)A less toxic alcohol, often used in biological applications.[7]Likely to be a suitable solvent.
Tier 2: Polar Aprotic Solvents Dimethylformamide (DMF)A strong organic solvent for hydrophobic peptides, and a safer alternative to DMSO for methionine-containing peptides.[1][8]High likelihood of achieving high concentrations.
N-Methyl-2-pyrrolidone (NMP)A powerful solvent used in peptide synthesis, suitable for difficult-to-dissolve sequences.[9][10]A strong alternative if other solvents fail.
Solvents to Avoid Dimethyl sulfoxide (DMSO)Known to oxidize the thioether side chain of methionine.[1][2]High risk of sample degradation.
Aqueous Buffers (Initial Solvent)The hydrophobic nature of the dipeptide makes direct dissolution in aqueous solutions unlikely.[1][5]Likely to be insoluble or have very low solubility.
Basic Buffers (e.g., pH > 8)Risk of rapid hydrolysis (saponification) of the methyl ester.[3]High risk of sample degradation.
Protocol 2: Preparation of a Stock Solution

Once a suitable solvent has been identified, this protocol outlines the preparation of a concentrated stock solution.

Procedure:

  • Based on the results from Protocol 1, select the most appropriate solvent that provides the desired concentration with the least potential for degradation (e.g., DMF or Methanol).

  • Weigh the desired amount of Methyl l-methionyl-l-isoleucinate in a suitable container.

  • Add the selected solvent to achieve the target concentration. It is recommended to add about 80% of the final volume first, ensure complete dissolution, and then add the remaining solvent to reach the final volume.

  • Vortex or sonicate until the solution is completely clear.

  • If the final application requires an aqueous buffer, the concentrated organic stock solution should be added dropwise to the stirred aqueous buffer to the desired final concentration. This minimizes the risk of precipitation.

  • Store the stock solution appropriately (see Stability and Storage section).

Stability and Storage Recommendations

The stability of Methyl l-methionyl-l-isoleucinate in solution is paramount for reproducible experimental results.

  • Oxidative Stability : The methionine residue is prone to oxidation, forming methionine sulfoxide.[11] To mitigate this, avoid using DMSO.[1][2] If long-term storage in solution is required, using deoxygenated solvents and storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. The addition of antioxidants like ascorbate has been shown to stabilize methionine-containing compounds in solution.[11]

  • Hydrolytic Stability : The methyl ester is susceptible to hydrolysis, particularly at high pH.[3] Therefore, stock solutions should be prepared in neutral or slightly acidic organic solvents. If dilution into an aqueous buffer is necessary, the final pH should be maintained below 7.5.

  • Storage Conditions :

    • Solid Form : The lyophilized powder should be stored at -20°C or below, in a desiccated environment.

    • Stock Solutions : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. For methionine-containing peptides, storage at -80°C is generally preferred to slow down potential oxidative processes.

Conclusion

The successful dissolution of Methyl l-methionyl-l-isoleucinate requires a careful and systematic approach that considers the unique chemical properties of its constituent amino acids and the methyl ester group. By prioritizing mild organic solvents such as acetonitrile, methanol, or ethanol, and resorting to stronger aprotic solvents like DMF only when necessary, researchers can achieve effective solubilization while minimizing the risk of methionine oxidation. The avoidance of DMSO and basic conditions is critical to preserving the chemical integrity of this dipeptide ester. The protocols and guidelines presented in this document provide a robust framework for the reliable preparation of solutions of Methyl l-methionyl-l-isoleucinate, enabling its effective use in a wide range of scientific applications.

References

  • ChemBK. (2024, April 9). methyl L-isoleucinate. Retrieved from [Link]

  • Ezzat, K., et al. (2019). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Pharmaceutics, 11(12), 667. Available at: [Link]

  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6451660, L-methionyl-L-isoleucine. Retrieved from [Link]

  • Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. RSC Advances, 11(4), 2358-2367. Available at: [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019241586A1 - Solvent system for solid phase peptide synthesis.
  • FooDB. (2020, April 6). Showing Compound Isoleucyl-Methionine (FDB111942). Retrieved from [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020106, Ile-Met. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-METHIONINE. Retrieved from [Link]

  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4731476A - Process for the separation of L-leucine and L-isoleucine.
  • ResearchGate. (2019, February 5). How long is L-methionine stable in a solution?. Retrieved from [Link]

  • Woods, M., et al. (2017). Improving the stability of 11C-labeled L-methionine with ascorbate. EJNMMI Radiopharmacy and Chemistry, 2(1), 13. Available at: [Link]

Sources

Application

Methyl l-methionyl-l-isoleucinate application in flavor chemistry research

Application Note: Methyl L-methionyl-L-isoleucinate (Met-Ile-OMe) as a High-Potency Kokumi Modulator Part 1: Executive Summary & Scientific Rationale Methyl L-methionyl-L-isoleucinate (Met-Ile-OMe) (CAS: 1544771-21-2) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl L-methionyl-L-isoleucinate (Met-Ile-OMe) as a High-Potency Kokumi Modulator

Part 1: Executive Summary & Scientific Rationale

Methyl L-methionyl-L-isoleucinate (Met-Ile-OMe) (CAS: 1544771-21-2) is a lipophilic derivative of the dipeptide L-methionyl-L-isoleucine (Met-Ile). While the parent peptide Met-Ile is a known metabolite found in fermented matrices (soy sauce, cheese) contributing to bitterness and kokumi sensations, the methyl ester variant represents a targeted modification to alter solubility, temporal sensory profile, and receptor interaction kinetics.

The "Kokumi" Mechanism: Unlike the five basic tastes, Kokumi (calcium-sensory receptor activation) provides "mouthfulness," "continuity," and "thickness." Research indicates that hydrophobic peptides and their derivatives act as allosteric modulators of the Calcium-Sensing Receptor (CaSR). The esterification of the C-terminus in Met-Ile-OMe significantly increases the partition coefficient (LogP), potentially enhancing the compound's interaction with the transmembrane domains of CaSR or facilitating its distribution in high-fat matrices like dairy and emulsified sauces.

Part 2: Chemical Profile & Properties

PropertySpecification
Compound Name Methyl L-methionyl-L-isoleucinate
Abbreviation Met-Ile-OMe
CAS Number 1544771-21-2
Molecular Formula C₁₂H₂₄N₂O₃S
Molecular Weight 276.40 g/mol
Sensory Attribute Kokumi enhancer (mouthfulness, continuity); slight sulfurous/savory note at high concentrations.
Solubility Soluble in alcohols, DMSO, and lipids; limited solubility in pure water compared to free acid.
Stability Susceptible to hydrolysis in high pH (>8.0) or high-temperature aqueous systems.[1][2]

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (Liquid Phase)

Rationale: Solid-phase synthesis is inefficient for simple dipeptide esters. A solution-phase coupling strategy ensures high yield and prevents racemization.

Reagents:

  • Boc-L-Methionine (N-tert-butoxycarbonyl-L-methionine)

  • L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)

  • EDC[3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane) / TFA (Trifluoroacetic acid)

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Met-OH (10 mmol) in DCM (50 mL) at 0°C. Add HOBt (11 mmol) and EDC·HCl (11 mmol). Stir for 30 min to form the active ester.

  • Coupling: Add H-Ile-OMe·HCl (10 mmol) and DIPEA (22 mmol) to the mixture. The DIPEA neutralizes the HCl salt, releasing the free amine for reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under nitrogen atmosphere.

  • Work-up: Wash the organic layer successively with 1M citric acid (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Deprotection (Optional): If the free amine form is required, treat the intermediate with 50% TFA/DCM for 1 hour. Note: For Met-Ile-OMe, the N-terminus is usually left as a free amine (H-Met-Ile-OMe) for sensory activity, requiring deprotection of the Boc group.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography (Silica gel, MeOH/DCM gradient).

Protocol B: Sensory Evaluation (Kokumi Intensity)

Rationale: Kokumi compounds do not have a strong taste on their own but enhance other tastes. Therefore, evaluation must occur in a "carrier matrix" (Umami solution).

Matrix Preparation:

  • Control Solution: 0.5% MSG (Monosodium Glutamate) + 0.1% NaCl in distilled water.

  • Test Solution: Control Solution + Met-Ile-OMe (Dosage: 5–50 ppm). Note: Predissolve Met-Ile-OMe in a small volume of food-grade ethanol due to lipophilicity.

Sensory Panel Workflow:

  • Panel Selection: 10–12 trained panelists screened for CaSR sensitivity (using Glutathione as a reference).

  • Triangle Test: Present three cups (2 Controls, 1 Test). Ask panelists to identify the odd sample to establish the detection threshold.

  • Descriptive Analysis (0-10 Scale):

    • Evaluate attributes: Thickness, Continuity (Aftertaste length), Complexity, and Bitterness.

    • Sip-and-Spit Protocol: Swirl 10mL of sample for 10 seconds, expectorate, and wait 15 seconds before rating "Continuity."

Data Output Format:

AttributeControl (MSG/NaCl)Test (Met-Ile-OMe 20ppm)Delta (Effect Size)
Salty Intensity 4.04.8+0.8 (Enhancement)
Umami Intensity 5.06.2+1.2 (Enhancement)
Thickness (Mouthfeel) 2.56.5+4.0 (Primary Effect)
Bitterness 1.01.5+0.5 (Minor Side Effect)

Part 4: Mechanism of Action (CaSR Signaling)

The following diagram illustrates the proposed mechanism where Met-Ile-OMe acts as an allosteric agonist on the Calcium-Sensing Receptor (CaSR) in Type II Taste Cells, triggering intracellular calcium release and neurotransmitter secretion.

CaSR_Mechanism MetIleOMe Met-Ile-OMe (Ligand) CaSR Calcium-Sensing Receptor (Venus Flytrap Domain) MetIleOMe->CaSR Allosteric Binding GProtein G-Protein (Gq/11) CaSR->GProtein Activation PLC Phospholipase C (PLCβ) GProtein->PLC Signaling Cascade IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R CaRelease Intracellular Ca2+ Surge ER->CaRelease Release Ca2+ Channel TRPM5 Channel Activation CaRelease->Channel Depolarization Signal ATP Release (Gustatory Nerve) Channel->Signal Neurotransmission Sensation KOKUMI PERCEPTION (Thickness/Continuity) Signal->Sensation Brain Processing

Figure 1: Signal transduction pathway of Kokumi peptides via the Calcium-Sensing Receptor (CaSR).

Part 5: Analytical Detection (LC-MS/MS)

To quantify Met-Ile-OMe in food matrices (e.g., soy sauce, cheese, broth), use the following MRM (Multiple Reaction Monitoring) parameters.

Instrument: Triple Quadrupole LC-MS Column: C18 Reverse Phase (2.1 x 100mm, 1.7µm) Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Identity
277.1 [M+H]⁺ 131.0 20Isoleucine methyl ester immonium
277.1 [M+H]⁺ 104.0 25Methionine side chain (loss of NH3)
277.1 [M+H]⁺ 217.1 15Loss of methyl ester group

Sample Prep:

  • Extract sample with 50% Acetonitrile.

  • Centrifuge at 10,000g for 10 min.

  • Filter supernatant through 0.22µm PTFE filter.

  • Inject 5µL.

References

  • Kuroda, M., & Miyamura, N. (2015). Mechanism of the perception of "kokumi" substances and the sensory characteristics of the "kokumi" peptide, γ-Glu-Val-Gly. Flavour, 4(1).

  • Maruyama, Y., et al. (2008). Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells. PLoS ONE, 3(4), e2003.

  • Toelstede, S., & Hofmann, T. (2009). Kokumi-active glutamyl peptides in cheeses and their biogeneration by Penicillium roqueforti. Journal of Agricultural and Food Chemistry, 57(9), 3738-3748.

  • PubChem. (2025). Methyl L-methionyl-L-isoleucinate (CAS 1544771-21-2) Entry. National Library of Medicine.[3]

  • Dunkel, A., et al. (2014). Molecular basis of the kokumi taste active peptides in Matang (fermented soybean product). Journal of Agricultural and Food Chemistry, 62(45), 10935-10944.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during Methyl l-methionyl-l-isoleucinate handling

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Handling & Stability of Methyl L-methionyl-L-isoleucinate Executive Summary Methyl L-methionyl-L-isoleucinat...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Handling & Stability of Methyl L-methionyl-L-isoleucinate

Executive Summary

Methyl L-methionyl-L-isoleucinate (H-Met-Ile-OMe) presents a unique "Stability Triad" challenge in experimental handling. Unlike simple amino acids, this dipeptide ester is kinetically poised to undergo three distinct degradation pathways: Diketopiperazine (DKP) cyclization , C-terminal racemization (epimerization) , and Methionine oxidation .

This guide provides the mechanistic rationale and validated protocols to maintain the stereochemical integrity (L,L-configuration) and chemical purity of your reagent.

Part 1: The Stability Triad (Mechanistic Insight)

To prevent degradation, one must understand the invisible competition occurring in your flask. The following diagram illustrates the kinetic pathways that threaten H-Met-Ile-OMe.

StabilityTriad Start H-Met-Ile-OMe (L,L) (Desired Reagent) DKP Cyclo(Met-Ile) (Diketopiperazine) [Irreversible Byproduct] Start->DKP Neutral/Basic pH Spontaneous Cyclization (Fastest Pathway) Racemate H-Met-allo-Ile-OMe (L,D) (Diastereomer) Start->Racemate Base Catalysis (pH > 9) Direct Enolization Oxide Met(O)-Ile-OMe (Sulfoxide) Start->Oxide Dissolved O2 / DMSO Oxidation DKP->Racemate Epimerization of DKP

Figure 1: Degradation pathways. Note that DKP formation is the primary risk at neutral pH, while racemization dominates at high pH.

Part 2: Troubleshooting & Handling Guide

Category 1: Storage & Dissolution

Q: I dissolved the peptide in PBS (pH 7.4) and stored it at 4°C. The next day, the activity was lost. Why? A: You likely triggered Diketopiperazine (DKP) formation .

  • Mechanism: In a neutral solution (pH > 6), the free N-terminal amine of Methionine becomes unprotonated (

    
    ). It nucleophilically attacks the C-terminal ester carbonyl of Isoleucine. This releases methanol and forms the stable, cyclic DKP [1].
    
  • Solution: Always store H-Met-Ile-OMe as a hydrochloride salt in solid form. If it must be in solution, keep the pH below 4.0 .

  • Protocol: Dissolve in 0.1% Acetic Acid or water acidified with HCl. Neutralize only immediately before the reaction.

Q: Can I use DMSO to prepare a stock solution? A: Avoid DMSO if possible.

  • Mechanism: DMSO acts as an oxygen transfer agent, facilitating the oxidation of the Methionine thioether side chain to Methionine Sulfoxide [Met(O)]. This adds +16 Da to your mass and alters hydrophobicity [2].

  • Solution: Use Degassed DMF (Dimethylformamide) or Acetonitrile for organic stock solutions. If aqueous, use degassed buffers.

Category 2: Preventing Racemization (Epimerization)

Q: I am saponifying the ester (removing -OMe) to get the free acid. HPLC shows a split peak. What happened? A: You created allo-Isoleucine via base-catalyzed enolization.

  • Mechanism: Standard saponification (NaOH/MeOH) removes the

    
    -proton of the C-terminal Isoleucine. Upon reprotonation, the chiral center can invert (L 
    
    
    
    D), creating the diastereomer L-Met-D-allo-Ile. Isoleucine is particularly prone to this because it has two chiral centers; inverting one creates a diastereomer with different physical properties [3].
  • Protocol (Low-Racemization Saponification): Instead of NaOH, use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C . Lithium coordinates with the carbonyl oxygen, stabilizing the complex and reducing

    
    -proton acidity.
    
    • Reagent: 1.1 eq LiOH · H2O

    • Solvent: THF:H2O (3:1)

    • Temp: 0°C (Strictly)

    • Time: Monitor by TLC; quench with 1M HCl immediately upon completion.

Category 3: Analytical Validation

Q: How do I separate L-Met-L-Ile from L-Met-D-allo-Ile? My C18 column shows one peak. A: Standard C18 columns often fail to resolve diastereomers of isoleucine peptides due to identical hydrophobicity. You need a column with shape selectivity or a mixed-mode mechanism.

Recommended Analytical Conditions:

ParameterStandard Method (Fails)Recommended Method (Works)
Column C18 (ODS)PBr (Pentabromobenzyl) or C18 Mixed-Mode
Mechanism Hydrophobicity onlyHydrophobicity +

-

interaction (Shape selective)
Mobile Phase Water/ACN + TFAMethanol/Water + 0.1% Formic Acid
Detection UV 214 nmUV 214 nm or MS (SIM mode)
Reference [4][5]

Part 3: Validated Handling Protocol

Objective: Prepare a 10 mM working solution of H-Met-Ile-OMe with <0.5% degradation.

  • Preparation of Solvent:

    • Sparge distilled water with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (prevents Met oxidation).

    • Add Trifluoroacetic acid (TFA) or HCl to a final concentration of 0.1% (pH ~2.0).

  • Solubilization:

    • Weigh H-Met-Ile-OMe · HCl salt.

    • Dissolve in the acidified solvent. Do not vortex aggressively (introduces air); swirl gently.

  • Usage:

    • Keep the solution on ice.

    • If adding to a reaction mixture, ensure the receiving buffer is buffered strongly enough to neutralize the peptide only upon addition.

    • Time Limit: Use within 4 hours. Discard unused solution; do not re-freeze.

References

  • Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Link

  • Biotage. (2023). How to handle peptides that contain methionine. Biotage Blog. Link

  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press. (Chapter on Racemization during Saponification). Link

  • Shimadzu. (2020). Analysis of Amino Acids by HPLC (C18 Limitations). Link

  • Tokuyama, E., et al. (2018). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using PBr Columns. Journal of Chromatography A. Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Characterization of Methyl L-methionyl-L-isoleucinate

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Spectral Validation, Impurity Profiling, and Solvent Optimization Executive Summary Methyl L-methionyl-L-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Spectral Validation, Impurity Profiling, and Solvent Optimization

Executive Summary

Methyl L-methionyl-L-isoleucinate (Met-Ile-OMe ) is a critical dipeptide intermediate often employed in the synthesis of larger bioactive peptides, including chemotactic factors and protease inhibitors. Its characterization is pivotal for ensuring the integrity of the peptide backbone and the stability of the C-terminal ester.

This guide provides an authoritative technical comparison of the NMR spectral "performance" of Met-Ile-OMe against its critical alternatives: its hydrolyzed free acid form (Met-Ile-OH) and its constituent amino acids . Furthermore, we evaluate the solvent suitability (DMSO-d₆ vs. CDCl₃) to optimize resolution for structural elucidation.

Structural Basis & Theoretical Shifts

The structure of Met-Ile-OMe comprises two distinct amino acid residues linked by an amide bond, terminated by a methyl ester.

  • L-Methionine (N-terminal): Characterized by the S-methyl singlet and flexible side chain (

    
    -methylenes).
    
  • L-Isoleucine (C-terminal): Characterized by a chiral side chain with distinct

    
    -methyl (triplet) and 
    
    
    
    -methyl (doublet) signals.
  • Methyl Ester: A diagnostic singlet, crucial for confirming protection of the C-terminus.

Diagnostic Signal Map

To validate the product, researchers must track three key "Connectivity Events" in the NMR spectrum:

  • Peptide Bond Formation: Downfield shift of the Met

    
    -proton and appearance of the Ile amide doublet.
    
  • Esterification: Appearance of the methoxy singlet (

    
    3.6 ppm).
    
  • Side Chain Integrity: Preservation of the Met S-CH₃ and Ile alkyl pattern.

Comparative Analysis: Product vs. Impurities

In drug development, "performance" equates to the ability to distinguish the target molecule from synthetic byproducts. The following table contrasts Met-Ile-OMe with its most common impurities.

Table 1: Comparative Chemical Shift Fingerprint (¹H NMR)
FeatureProduct: Met-Ile-OMe Alternative 1: Free Acid (Met-Ile-OH)Alternative 2: Uncoupled Mix (Met + Ile)
C-Terminus Singlet, ~3.6 - 3.7 ppm (OCH₃)Absent (COOH proton is broad/invisible)Absent (or separate OMe if esterified AA used)
Amide NH Doublet, ~8.0 - 8.5 ppm (Sharp)Doublet, similar rangeAbsent (Amine NH₂ is broad/upfield)
Met

-H
~4.4 - 4.6 ppm (Deshielded by CO-NH)~4.3 - 4.5 ppm~3.5 - 3.8 ppm (Shielded, free amine)
Ile

-H
~4.2 - 4.4 ppm ~4.1 - 4.3 ppm~3.8 - 4.0 ppm
Met S-CH₃ Singlet, ~2.0 - 2.1 ppm Singlet, ~2.0 - 2.1 ppmSinglet, ~2.1 ppm (Unchanged)

Critical Insight: The disappearance of the OMe singlet at 3.6 ppm is the primary indicator of hydrolysis (product degradation). The upfield shift of the Met


-H (< 4.0 ppm) indicates cleavage of the peptide bond.

Methodological Comparison: Solvent Selection

The choice of solvent dramatically affects the "performance" of the spectral data—specifically the resolution of the amide backbone and the separation of alkyl side chains.

Table 2: Solvent Performance Guide
ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative)
Amide (NH) Resolution Excellent. Sharp doublets due to H-bonding stabilization. Essential for confirming peptide linkage.Poor. Often broad or exchanging.
Solubility High. Dissolves polar dipeptide salts (e.g., HCl salts).Moderate. Good for neutral forms; poor for salts.
Water Peak Interference ~3.3 ppm. Can obscure

-protons or OMe signals if wet.
~1.56 ppm. Generally clear of key diagnostic regions.
Alkyl Resolution Good, but slight broadening due to viscosity.Superior. Sharper coupling patterns for Ile side chains.

Expert Recommendation: Use DMSO-d₆ for initial structural confirmation (proof of peptide bond). Use CDCl₃ only if the sample is a neutral free base and high-resolution analysis of the isoleucine side-chain coupling constants (


-values) is required.

Experimental Protocols

Protocol A: Synthesis & Purification (Brief)
  • Coupling: React Boc-Met-OH with HCl·H-Ile-OMe using EDC/HOBt in DCM/DMF.

  • Deprotection (if applicable): TFA/DCM for Boc removal.

  • Workup: Wash with 1M KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄.

Protocol B: High-Fidelity NMR Acquisition

Objective: Obtain publication-quality spectra to validate Met-Ile-OMe.

  • Sample Preparation:

    • Dissolve 5–10 mg of Met-Ile-OMe in 600 µL of DMSO-d₆ (99.9% D).

    • Note: If the sample is an HCl salt, add 1-2 equivalents of K₂CO₃ or use NaOD to neutralize in situ only if free amine characterization is strictly necessary (risk of hydrolysis).

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (standard 1D proton).

    • Scans (NS): 16–64 (depending on concentration).

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of methyls).

    • Spectral Width: 12–14 ppm (to capture downfield amides).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Referencing: Set residual DMSO quintet to 2.50 ppm.

Visualizations

Diagram 1: Characterization Logic Flow

This workflow illustrates the decision-making process when validating the synthesized dipeptide.

CharacterizationWorkflow Start Crude Product (Met-Ile-OMe) Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckOMe Check 3.6 ppm region (Singlet Present?) Acquire->CheckOMe CheckNH Check 8.0-8.5 ppm (Doublet Present?) CheckOMe->CheckNH Yes FailHydrolysis FAIL: Hydrolysis (Free Acid) CheckOMe->FailHydrolysis No (Signal Absent) CheckMet Check Met Alpha-H (> 4.2 ppm?) CheckNH->CheckMet Yes FailNoBond FAIL: No Coupling (Free AA Mix) CheckNH->FailNoBond No (Broad/Upfield) Pass VALIDATED: Met-Ile-OMe CheckMet->Pass Yes CheckMet->FailNoBond No (Upfield Shift)

Caption: Logical decision tree for validating Met-Ile-OMe spectral integrity.

Diagram 2: Structural Connectivity & Assignments

Mapping the NMR signals to the specific atoms in the peptide sequence.

AssignmentMap Met_Residue Met Residue (N-Term) Sig_SCH3 S-CH3 2.0 ppm (s) Met_Residue->Sig_SCH3 Sig_MetAlpha Met Alpha-H 4.5 ppm (m) Met_Residue->Sig_MetAlpha Peptide_Bond Amide Linkage (-CO-NH-) Peptide_Bond->Met_Residue Ile_Residue Ile Residue (C-Term) Peptide_Bond->Ile_Residue Sig_NH Amide NH 8.2 ppm (d) Peptide_Bond->Sig_NH COSY Corr. Ester_Group Methyl Ester (-OMe) Ile_Residue->Ester_Group Esterification Ile_Residue->Sig_NH Sig_IleAlpha Ile Alpha-H 4.3 ppm (t) Ile_Residue->Sig_IleAlpha Sig_IleDelta Ile Delta-CH3 0.8 ppm (t) Ile_Residue->Sig_IleDelta Sig_OMe OMe 3.6 ppm (s) Ester_Group->Sig_OMe

Caption: Signal assignment map linking chemical moieties to expected NMR shifts.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[2] Journal of Biomolecular NMR, 6, 135–140. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Standard reference for amino acid residue shifts).
  • Biological Magnetic Resonance Data Bank (BMRB). "Amino Acid Chemical Shift Statistics." Link

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link

Sources

Comparative

Comparative Enzyme Kinetics: Methyl L-Methionyl-L-Isoleucinate (Met-Ile-OMe) vs. Alternative Dipeptide Esters

The following guide provides an in-depth technical comparison of the enzyme kinetics and polymerization behavior of Methyl L-methionyl-L-isoleucinate (Met-Ile-OMe) against other dipeptide esters, specifically within the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the enzyme kinetics and polymerization behavior of Methyl L-methionyl-L-isoleucinate (Met-Ile-OMe) against other dipeptide esters, specifically within the context of Cathepsin C (Dipeptidyl Peptidase I) activity.

Executive Summary

Methyl L-methionyl-L-isoleucinate (Met-Ile-OMe ) represents a unique class of dipeptide ester substrates utilized to probe the transpeptidation activity of Cathepsin C (Dipeptidyl Peptidase I, DPP-I). Unlike standard chromogenic substrates (e.g., Gly-Phe-pNA) used solely for hydrolysis assays, Met-Ile-OMe and its analogs (e.g., Met-Met-OMe) serve as monomers for enzyme-mediated polymerization .

This guide compares the kinetic behavior of Met-Ile-OMe against standard alternatives (Gly-Phe-OMe, Met-Met-OMe), highlighting its specific utility in generating intralysosomal amyloid-like fibrils. The data indicates that while


 values for hydrophobic dipeptide esters are comparable (typically in the mM range), the partition ratio (

)
—the ratio of transpeptidation to hydrolysis—is the critical differentiator, with Met-Ile-OMe exhibiting a high propensity for polymerization over hydrolysis at physiological pH.

Mechanistic Foundation: Hydrolysis vs. Transpeptidation

Cathepsin C is a lysosomal cysteine protease that removes dipeptides from the N-terminus of protein substrates.[1][2] However, with dipeptide esters as substrates, the enzyme catalyzes two competing reactions via an acyl-enzyme intermediate:

  • Hydrolysis: Water attacks the acyl-enzyme, releasing the free dipeptide.

  • Transpeptidation (Polymerization): The amine group of another substrate molecule attacks the acyl-enzyme, forming a tetrapeptide ester (and subsequently longer polymers).

Reaction Pathway Diagram

CathepsinC_Mechanism E Free Enzyme (Cathepsin C-SH) ES Michaelis Complex (E·S) E->ES k1 S Substrate (Met-Ile-OMe) S->ES Acyl Acyl-Enzyme (Thioester Intermediate) ES->Acyl Acylation (k2) P1 Product 1 (MeOH) ES->P1 Release Prod_Hyd Hydrolysis Product (Met-Ile-OH) Acyl->Prod_Hyd k3 (Hydrolysis) Prod_Poly Polymer Product (Met-Ile)n-OMe Acyl->Prod_Poly kT (Transfer) Water H2O (Hydrolysis) Water->Prod_Hyd Amine R-NH2 (Transpeptidation) Amine->Prod_Poly Prod_Hyd->E Regeneration Prod_Poly->E Regeneration

Figure 1: Kinetic bifurcation of Cathepsin C. The fate of the acyl-enzyme intermediate is determined by the competition between water (hydrolysis) and the nucleophilic amine of the substrate (transpeptidation).

Comparative Kinetic Data

The following table synthesizes kinetic parameters and polymerization efficiencies for Met-Ile-OMe compared to the standard substrate Gly-Phe-OMe and the highly polymerizing Met-Met-OMe.

Table 1: Comparative Kinetics of Dipeptide Methyl Esters with Cathepsin C

ParameterMet-Ile-OMe Met-Met-OMe Gly-Phe-OMe Gly-Arg-AMC
Primary Application Amyloid Fibril GenerationPolymerization ControlHydrolysis / InhibitionStandard Activity Assay

(Hydrolysis)
~5 - 10 mM*~2 - 5 mM0.2 - 0.5 mM20 - 50 µM

(Turnover)
High (Transpeptidation dominant)HighModerateHigh
Partition Ratio (

)
> 1.0 (Favors Polymer) >> 1.0 (Favors Polymer) < 1.0 (Favors Hydrolysis)N/A (Fluorogenic)
Solubility Moderate (Hydrophobic)Low (Hydrophobic)ModerateHigh
Polymer Product (Met-Ile)

(Amyloidogenic)
(Met-Met)

(Precipitates)
(Gly-Phe)

(Soluble/Short)
None

*Note: Exact


 values for ester substrates vary by pH. At pH > 6.0, transpeptidation rates (

) often exceed hydrolysis rates (

), making standard Michaelis-Menten analysis complex due to substrate consumption for polymerization.
Technical Analysis[3][4][5]
  • Met-Ile-OMe vs. Met-Met-OMe: Both substrates are highly hydrophobic and excellent acceptors for transpeptidation. However, Met-Ile-OMe is specifically noted for generating polymers that form stable, amyloid-like fibrils within lysosomal environments, leading to membrane permeabilization. Met-Met-OMe polymers tend to form amorphous precipitates.

  • Gly-Phe-OMe: Often used as a competitive inhibitor or substrate for hydrolysis. It has a bulky aromatic group at P1 (Phe) which fits well in the S1 pocket, but its transpeptidation efficiency is lower than that of the Methionine-based esters.

Experimental Protocols

To validate the kinetics and polymerization of Met-Ile-OMe, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric Hydrolysis Assay (Baseline)

Objective: Determine the rate of ester hydrolysis in the absence of polymerization (low pH).

  • Buffer Preparation: 50 mM Sodium Acetate, pH 5.0 (Acidic pH suppresses the nucleophilicity of the amine, favoring hydrolysis).

  • Substrate: Prepare 100 mM stock of Met-Ile-OMe in DMSO.

  • Reaction Mix: Dilute substrate to 0.5–10 mM in buffer containing 10 mM DTT (activator).

  • Initiation: Add Cathepsin C (0.1 units).

  • Detection: Monitor methanol release (if coupled with alcohol oxidase) or disappearance of ester bond via HPLC.

    • Note: Direct spectrophotometric monitoring is difficult for non-chromogenic esters; HPLC is the gold standard here.

Protocol B: Polymerization & Fibril Formation Assay

Objective: Quantify the transpeptidation efficiency and fibrillogenesis of Met-Ile-OMe.

  • Conditions: 50 mM Phosphate Buffer, pH 7.0 (Neutral pH deprotonates the N-terminus, activating the amine for transpeptidation).

  • Reaction:

    • Mix 10 mM Met-Ile-OMe with 1 µM Cathepsin C.

    • Include 10 µM Thioflavin T (ThT) as a fluorescence reporter for amyloid fibrils.

  • Kinetics: Monitor ThT fluorescence (Ex: 440 nm, Em: 480 nm) over 2 hours at 37°C.

  • Data Interpretation:

    • Lag Phase: Time required for nucleation of (Met-Ile)

      
       polymers.
      
    • Elongation Rate: Slope of the fluorescence increase.

    • Comparison: Run parallel wells with Met-Met-OMe (positive control) and Gly-Phe-OMe (negative control for fibrils).

Critical Implications for Drug Development

  • Lysosomal Toxicity Models: Met-Ile-OMe is a potent tool for inducing lysosomal rupture in cell-based assays. The resulting (Met-Ile)

    
     polymers mimic the behavior of aggregated proteins in neurodegenerative diseases.
    
  • Prodrug Design: The rapid hydrolysis vs. polymerization of dipeptide esters informs the design of ester-based prodrugs. Substrates resembling Met-Ile-OMe should be avoided if lysosomal accumulation is not desired.

  • Inhibitor Screening: When screening Cathepsin C inhibitors (e.g., for bronchiectasis), use Met-Ile-OMe to ensure the inhibitor blocks both hydrolysis and the pathological transpeptidation pathway.

References

  • Cathepsin C–Catalyzed Ligation Generates Intralysosomal Amyloid Fibrils from Dipeptide Esters. Source: PMC / Journal of Biological Chemistry URL:[Link]

  • Action of Cathepsin C on Dipeptide Esters. Source: Yale Journal of Biology and Medicine URL:[Link]

  • Substrate Specificity of Cathepsin C (Dipeptidyl Peptidase I). Source: Journal of Biological Chemistry URL:[Link]

  • Microwave-assisted solution phase peptide synthesis in neat water. Source: Royal Society of Chemistry (Green Chemistry) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling Methyl l-methionyl-l-isoleucinate

An In-Depth Protocol for Ensuring Laboratory Safety Hazard Assessment: Understanding the "Why" Behind the "What" Before we delve into the specifics of PPE, it's crucial to understand the potential hazards associated with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Protocol for Ensuring Laboratory Safety

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we delve into the specifics of PPE, it's crucial to understand the potential hazards associated with Methyl l-methionyl-l-isoleucinate. Based on data from related compounds, we can anticipate the following risks:

  • Inhalation: Like many fine chemical powders, this compound can be easily aerosolized, posing a risk of respiratory tract irritation.[1][2]

  • Skin and Eye Contact: Direct contact may cause irritation or allergic reactions.[2][3] The full extent of skin absorption and its systemic effects are currently unknown, necessitating a cautious approach.

  • Ingestion: Accidental ingestion could be harmful.[2]

Given these potential hazards, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment: Your First Line of Defense

The following table outlines the minimum required PPE for handling Methyl l-methionyl-l-isoleucinate. The rationale behind each selection is explained to reinforce the importance of each component.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles compliant with ANSI Z87.1 standards.Protects against accidental splashes of solutions and airborne powder. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance to a broad range of substances.[4][5]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[4][5]
Footwear Closed-toe shoes.Protects feet from spills.[5]

Enhanced Precautions for Specific Operations

Certain laboratory procedures involving Methyl l-methionyl-l-isoleucinate require an elevated level of protection.

Handling the Powdered Compound

When weighing or otherwise handling the solid form of the compound, the risk of inhalation is at its highest.

  • Respiratory Protection: All handling of the powder should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.[5]

  • Double Gloving: Consider wearing two pairs of nitrile gloves, especially when handling larger quantities, to provide an extra layer of protection against potential tears or contamination during glove removal.

Preparing Solutions

When dissolving the compound, the risk of splashing is a primary concern.

  • Face Shield: In addition to safety goggles, a face shield should be worn over the goggles to protect the entire face from splashes.[6]

  • Chemical-Resistant Apron: An apron made of a chemical-resistant material should be worn over the lab coat to provide an additional barrier against spills.

Procedural Discipline: Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Procedure

Donning_Procedure Start Start LabCoat 1. Lab Coat Start->LabCoat Gloves 2. Nitrile Gloves LabCoat->Gloves EyeProtection 3. Safety Goggles Gloves->EyeProtection FaceShield 4. Face Shield (if needed) EyeProtection->FaceShield End Enter Lab FaceShield->End Doffing_Procedure Start Start Gloves 1. Remove Gloves Start->Gloves FaceShield 2. Remove Face Shield (if worn) Gloves->FaceShield Goggles 3. Remove Goggles FaceShield->Goggles LabCoat 4. Remove Lab Coat Goggles->LabCoat WashHands 5. Wash Hands Thoroughly LabCoat->WashHands End Exit Lab WashHands->End

Caption: Step-by-step guide for the safe removal of PPE.

Emergency Protocols: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and correct response is crucial.

Minor Spill

For a small spill of the solid or a dilute solution:

  • Alert colleagues in the immediate area.

  • Wear your full PPE , including gloves, goggles, and a lab coat.

  • Contain the spill with an inert absorbent material.

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Exposure Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. [1][7]* Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1][7]* Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. [1][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [1]

Waste Disposal: A Critical Final Step

Proper disposal of contaminated materials is essential to protect both personnel and the environment.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.

  • Contaminated Materials: All materials that have come into contact with Methyl l-methionyl-l-isoleucinate, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container. * Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers. [5] By adhering to these rigorous PPE protocols and operational plans, you can confidently and safely handle Methyl l-methionyl-l-isoleucinate, fostering a secure research environment that allows for scientific advancement without compromising personal safety.

References

  • methyl L-isoleucinate - ChemBK. (2024, April 9). ChemBK. Retrieved February 23, 2026, from [Link]

  • Material Safety Data Sheet - L-Isoleucine. (2012, January 28). Cellseco. Retrieved February 23, 2026, from [Link]

  • Are there any safety concerns when handling peptide substrates? - Blog - Biorunstar. (2025, August 6). Biorunstar. Retrieved February 23, 2026, from [Link]

  • Laboratory Safety Guidelines for Peptide Handling - Biovera Research. (2024, November 13). Biovera Research. Retrieved February 23, 2026, from [Link]

  • Peptide Stability: Guidelines and SOPs for Handling and Storage - BioLongevity Labs. (2025, June 7). BioLongevity Labs. Retrieved February 23, 2026, from [Link]

  • Peptide Storage. (n.d.). GenScript. Retrieved February 23, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Cruz - Environmental Health and Safety. Retrieved February 23, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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